11-Phosphonoundecanoic acid

Descripción general

Descripción

11-Phosphonoundecanoic acid is an alkyl phosphonic acid . It has the empirical formula C11H23O5P and a molecular weight of 266.27 .

Synthesis Analysis

The synthesis of 11-Phosphonoundecanoic acid involves the use of 11-phosphonoundecanoic acid as a bifunctional linker, with the phosphonate group binding to the SiO2 substrate and the terminal carboxylate group binding to the nanoparticles . The nanoparticles were functionalized using 11-phosphonoundecanoic acid as a spacer and linked via amide bonds .Molecular Structure Analysis

The molecular structure of 11-Phosphonoundecanoic acid is represented by the SMILES stringOC(=O)CCCCCCCCCCP(O)(O)=O . The InChI key for 11-Phosphonoundecanoic acid is PPPBZNXJGBLLPM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

11-Phosphonoundecanoic acid is a solid substance with a melting point of 186-190 °C . It has a molecular weight of 266.27 .Aplicaciones Científicas De Investigación

Synthesis of Vertically Aligned Carbon Nanotubes

- Application Summary: 11-Phosphonoundecanoic acid is used as a bifunctional linker in the synthesis of vertically aligned carbon nanotubes (CNTs). The goal of this research was to control the characteristics of CNTs, which have the potential to address multiple issues in industry and material sciences .

- Methods of Application: The monolayers of premade aluminum oxide (Al2O3) and iron oxide (Fe3O4) nanoparticles were anchored on a flat silicon oxide (SiO2) substrate. The nanoparticle dispersion and monolayer assembly of the oleic-acid-stabilized Al2O3 nanoparticles were achieved using 11-phosphonoundecanoic acid as a bifunctional linker, with the phosphonate group binding to the SiO2 substrate and the terminal carboxylate group binding to the nanoparticles .

- Results or Outcomes: The assembled Al2O3 and Fe3O4 nanoparticle monolayers acted as a catalyst support and catalyst, respectively, for the growth of vertically aligned CNTs. The CNTs were successfully synthesized using a conventional atmospheric pressure-chemical vapor deposition method with acetylene as the carbon precursor .

Treatment of Candida Albicans

- Application Summary: 11-Phosphonoundecanoic acid is used as a spacer to functionalize superparamagnetic iron oxide nanoparticles (SPIONs) with bovine odorant binding protein (bOBP) for the treatment of Candida albicans .

- Methods of Application: The superparamagnetic iron oxide core was characterized by an average diameter of 6.5 ± 1.1 nm and a spherical shape. Nanoparticles were functionalized by using 11-phosphonoundecanoic acid as spacer and linked to bOBP via amide bonds, resulting in a concentration level of 26.0 ± 1.2 mg bOBP/g SPIONs .

- Results or Outcomes: The developed hybrid system demonstrated both biocompatibility and fungistatic activity against Candida albicans by submicromolar OBP levels .

Direcciones Futuras

Future research directions for 11-Phosphonoundecanoic acid include the development of new surface coatings and composites in various fields to improve performance, durability, and sustainability. There is also interest in synthesizing novel derivatives of 11-Phosphonoundecanoic acid with enhanced properties, such as solubility and bioactivity.

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of 11-Phosphonoundecanoic acid .

Propiedades

IUPAC Name |

11-phosphonoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPBZNXJGBLLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584881 | |

| Record name | 11-Phosphonoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Phosphonoundecanoic acid | |

CAS RN |

4494-24-0 | |

| Record name | 11-Phosphonoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

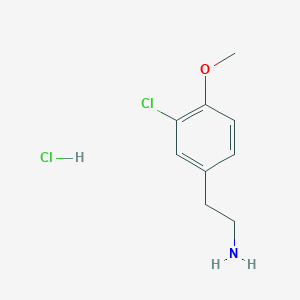

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)